N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 895015-30-2
VCID: VC4144116
InChI: InChI=1S/C22H25N3O2S/c1-2-27-18-10-11-19-20(13-18)28-22(24-19)25(15-16-7-6-12-23-14-16)21(26)17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.52

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

CAS No.: 895015-30-2

Cat. No.: VC4144116

Molecular Formula: C22H25N3O2S

Molecular Weight: 395.52

* For research use only. Not for human or veterinary use.

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide - 895015-30-2

Specification

CAS No. 895015-30-2
Molecular Formula C22H25N3O2S
Molecular Weight 395.52
IUPAC Name N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Standard InChI InChI=1S/C22H25N3O2S/c1-2-27-18-10-11-19-20(13-18)28-22(24-19)25(15-16-7-6-12-23-14-16)21(26)17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3
Standard InChI Key ITLDEXKDXFHPPA-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4

Introduction

Synthesis Pathways

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide would likely involve multiple steps, including the formation of the benzothiazole ring, attachment of the ethoxy group, synthesis of the pyridine moiety, and coupling with cyclohexanecarboxamide. The process would require careful control of reaction conditions to optimize yield and purity.

  • Benzothiazole Ring Formation: This typically involves the reaction of an aniline derivative with a sulfur source in the presence of a catalyst.

  • Ethoxy Group Attachment: This could be achieved through nucleophilic substitution reactions.

  • Pyridine Moiety Synthesis: Involves forming the pyridine ring and attaching it to the benzothiazole via a methyl group.

  • Coupling with Cyclohexanecarboxamide: This step would involve peptide coupling reactions.

Potential Biological Activities

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of a pyridine ring and a cyclohexanecarboxamide group could enhance these properties or introduce new ones.

ActivityPotential Mechanism
AntimicrobialInterference with microbial enzymes or membranes
AnticancerInhibition of cell proliferation pathways
Anti-inflammatoryModulation of inflammatory signaling pathways

Research Findings and Future Directions

While specific research findings on N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide are not available, studies on related compounds suggest potential applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

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